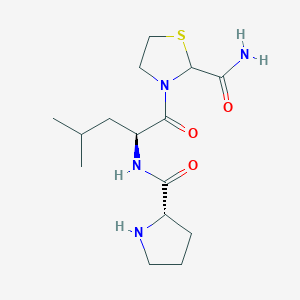
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- typically involves the reaction of L-cysteine with an aldehyde under physiological conditions. This reaction forms a thiazolidine ring through a click-type reaction that is efficient and stable . The reaction does not require any catalyst and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Methods such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- include other thiazolidine derivatives and cyclic peptides such as:
- Thiazolidine-4-one
- Thiazolidine-2,4-dione
- Cyclo-(tyrosylprolyl)
- Cyclo-(prolyl-leucyl)
Uniqueness
What sets 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- apart from these similar compounds is its unique combination of the thiazolidine ring with the prolyl-leucyl peptide sequence. This combination enhances its biological activity and selectivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
65166-59-8 |
|---|---|
Molekularformel |
C15H26N4O3S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
3-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C15H26N4O3S/c1-9(2)8-11(18-13(21)10-4-3-5-17-10)14(22)19-6-7-23-15(19)12(16)20/h9-11,15,17H,3-8H2,1-2H3,(H2,16,20)(H,18,21)/t10-,11-,15?/m0/s1 |
InChI-Schlüssel |
RQRVKWAPHOUZJK-AKABHXMESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCSC1C(=O)N)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCSC1C(=O)N)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
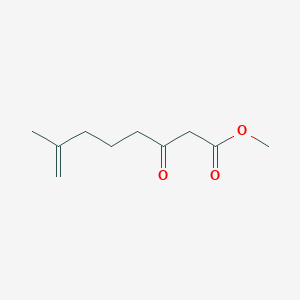
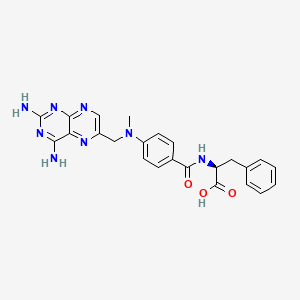

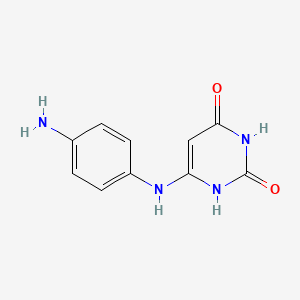
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
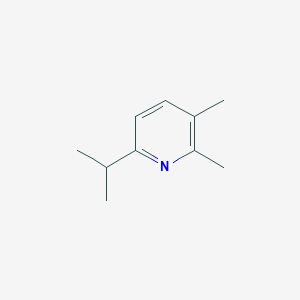
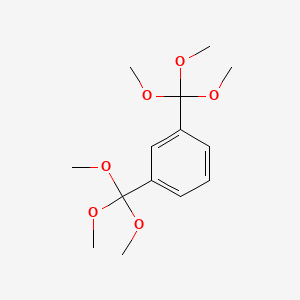
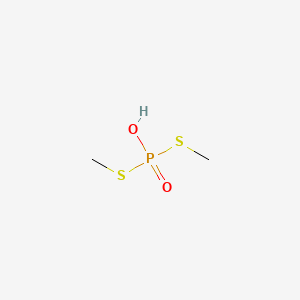
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
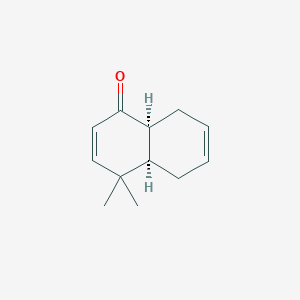
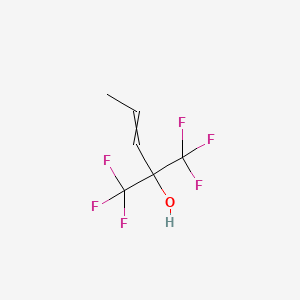
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)

